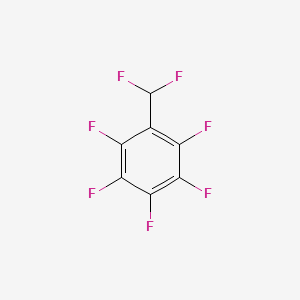

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Difluoromethyl groups are often used in medicinal chemistry due to their unique physical and chemical properties . They can act as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups .

Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds can be influenced by the biological environment . DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

Difluoromethyl groups can act as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . They are considered lipophilicity enhancing groups .Applications De Recherche Scientifique

Pharmaceutical Chemistry

The introduction of the difluoromethyl group into pharmaceutical compounds can significantly alter their metabolic stability, solubility, and lipophilicity . This modification is particularly valuable in the development of new drugs, as it can improve pharmacokinetic properties and increase the molecule’s ability to interact with biological targets.

Agrochemical Development

In agrochemistry, the difluoromethyl group is used to enhance the activity and longevity of pesticides and herbicides . The modification can lead to compounds that are more resistant to degradation in the environment, providing longer-lasting protection for crops against pests and diseases.

Material Science

The incorporation of difluoromethyl groups into materials can improve their chemical resistance and stability . This is crucial for the development of advanced materials that need to withstand harsh conditions, such as those used in aerospace or automotive industries.

Late-stage Functionalization

Late-stage functionalization techniques allow for the precise and selective addition of functional groups to complex molecules . The difluoromethyl group can be introduced in the final stages of synthesis, enabling the fine-tuning of molecular properties without the need for extensive redesign of the synthetic pathway.

Protein Engineering

The site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins, is an emerging area of research . This can be used to modify the function or stability of proteins, which has potential applications in biotechnology and medicine.

Environmental Chemistry

Difluoromethylation reactions have been developed with novel non-ozone depleting reagents . This makes the process more environmentally friendly and aligns with global efforts to reduce the impact of chemical synthesis on the ozone layer.

Catalysis

The development of metal-based methods for transferring CF2H groups has opened up new possibilities in catalysis . These methods can be used to catalytically add difluoromethyl groups to various substrates, enhancing the efficiency and selectivity of chemical reactions.

Visible Light Photocatalysis

Visible light photocatalysis with difluoromethylation reactions allows for the transformation of substrates under mild and environmentally benign conditions . This technique is particularly useful for the modification of aromatic compounds and aliphatic multiple C–C bonds, expanding the toolbox available for synthetic chemists.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDNWYVKZRHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455632 |

Source

|

| Record name | perfluorobenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene | |

CAS RN |

22006-44-6 |

Source

|

| Record name | perfluorobenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)